(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide
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Overview
Description
(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by its unique structure, which includes a brominated benzothiazole ring and a dimethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Bromination: The synthesized benzothiazole is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Allylation: The brominated benzothiazole is then subjected to allylation using an allyl halide in the presence of a base such as potassium carbonate.
Formation of the Ylidene Group: The allylated benzothiazole is then reacted with an appropriate aldehyde or ketone to form the ylidene group.
Coupling with Dimethoxybenzamide: Finally, the ylidene intermediate is coupled with 3,5-dimethoxybenzamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The bromine atom in the benzothiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, alkoxides, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as amines or thiols.
Scientific Research Applications
(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential anticancer, antibacterial, and antifungal activities.
Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Chemical Biology: The compound is used as a probe to investigate biological pathways and processes, helping to elucidate the roles of specific proteins and enzymes in various diseases.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or bacterial growth, thereby exerting its anticancer or antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
6-bromobenzo[d]thiazol-2(3H)-one: A precursor in the synthesis of various benzothiazole derivatives with similar biological activities.
3-allyl-6-bromo-1,3-benzothiazol-2(3H)-one:
6-(2-(benzo[d]thiazol-2-yl)hydrazono)hexane-1,2,3,4,5-pentaol: A compound with similar structural features used as a corrosion inhibitor.
Uniqueness
(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide is unique due to its combination of a brominated benzothiazole ring and a dimethoxybenzamide moiety This unique structure imparts specific biological activities and chemical properties that distinguish it from other similar compounds
Properties
IUPAC Name |
N-(6-bromo-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O3S/c1-4-7-22-16-6-5-13(20)10-17(16)26-19(22)21-18(23)12-8-14(24-2)11-15(9-12)25-3/h4-6,8-11H,1,7H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGLOXPLBIKTGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Br)CC=C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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